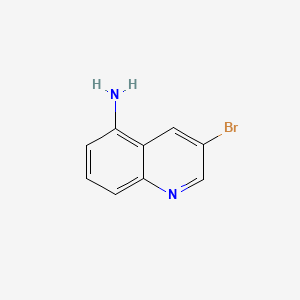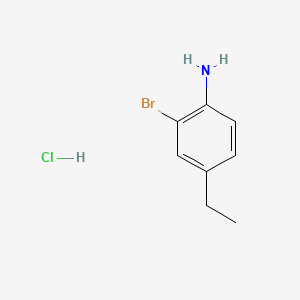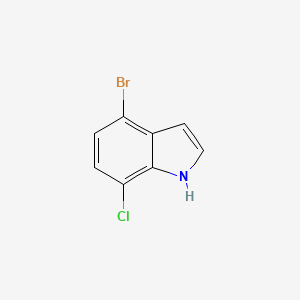
4-Bromo-7-chloro-1H-indole
Descripción general
Descripción
4-Bromo-7-chloro-1H-indole is a chemical compound with the molecular formula C8H5BrClN . It has a molecular weight of 230.49 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C8H5BrClN . The molecule consists of a heterocyclic indole ring substituted with bromine and chlorine atoms .Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a predicted boiling point of 345.8±22.0 °C and a predicted density of 1.772±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Structural Analysis : The indole nucleus, including derivatives like 4-bromo-7-chloro-1H-indole, is foundational in various natural and synthetic molecules with significant biological activities. These molecules often exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities due to interactions with DNA and proteins. For instance, a study on the synthesis and characterization of indole derivatives, including structural elucidation through Hirshfeld surface analysis and DFT calculations, highlights the importance of such compounds in scientific research (Geetha et al., 2019).
Facile Synthesis Approaches : Another research avenue involves developing facile synthesis methods for indole derivatives. A study describes a palladium-catalyzed route to synthesize 2,5,7-trisubstituted indoles from precursors that include bromo and chloro derivatives, showcasing a method to assemble indole rings efficiently (Cacchi et al., 2015).
Biological and Chemical Applications
Antimicrobial and Antivirulence Activities : Research on the antimicrobial and antivirulence properties of chloroindoles against pathogens like Vibrio parahaemolyticus demonstrates the potential of indole derivatives in novel therapeutic strategies. This study found that chloroindoles, including 4-chloroindole and 7-chloroindole, effectively inhibited bacterial growth, biofilm formation, and other virulence factors, suggesting their applicability in antimicrobial and antivirulence strategies (Sathiyamoorthi et al., 2021).
Spectral Analysis : The study of absorption and fluorescence spectra of indole derivatives, including ring-substituted variants, provides insights into their chemical properties and potential applications. For example, research on indole-3-acetic acid and its derivatives revealed details about their absorbance maxima and fluorescence characteristics, which can correlate with biological activities such as plant growth promotion (Carić et al., 2004).
Crystal Structure and Hydrogen Bonding : Understanding the crystal structure and hydrogen bonding of indole derivatives is crucial for elucidating their chemical behavior and potential applications. A study on 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles provided insights into their solid-state structure, revealing hydrogen bonding networks and π-stacking of the indole moiety (Mphahlele, 2018).
Safety and Hazards
Direcciones Futuras
Indole derivatives, including 4-Bromo-7-chloro-1H-indole, have attracted increasing attention in recent years due to their significant roles in cell biology and their applications as biologically active compounds . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .
Mecanismo De Acción
Target of Action
4-Bromo-7-chloro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
4-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUZRXDYLQKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694562 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126811-30-1 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126811-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


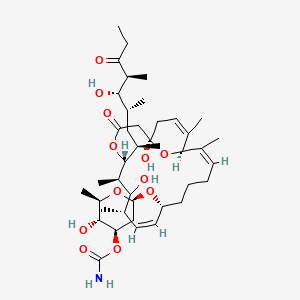
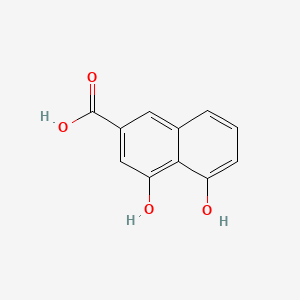
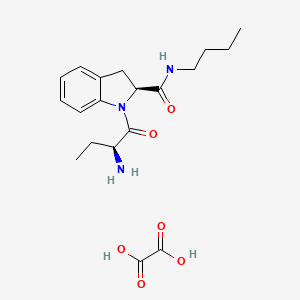
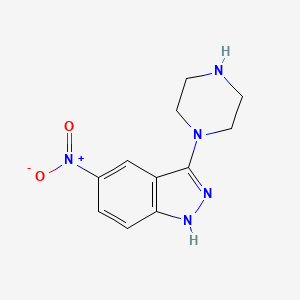
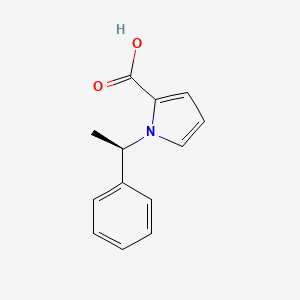
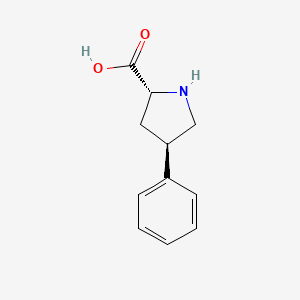



![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
